Fmoc-Leu-OH (CAS: 35661-60-0) is a highly purified, N-alpha-protected amino acid derivative universally utilized as the standard building block for introducing L-leucine residues in solid-phase peptide synthesis (SPPS) . As a γ-branched aliphatic amino acid, it provides a critical hydrophobic side chain while enabling mild, base-catalyzed deprotection (typically 20% piperidine in DMF) and standard trifluoroacetic acid (TFA) cleavage. This workflow fundamentally avoids the hazardous anhydrous hydrogen fluoride (HF) required by older Boc-SPPS methodologies. With typical procurement specifications demanding ≥98.0–99.0% HPLC purity, Fmoc-Leu-OH ensures high coupling efficiencies, minimal dipeptide impurities, and complete solubility in standard polar aprotic solvents, making it the baseline choice for scalable, high-throughput peptide manufacturing .
Substituting Fmoc-Leu-OH with Boc-Leu-OH forces the manufacturing process into a Boc-SPPS workflow, which mandates highly toxic and corrosive anhydrous HF for final peptide cleavage, significantly increasing infrastructure costs and safety risks . Attempting to substitute leucine with other aliphatic Fmoc-amino acids like Fmoc-Ile-OH or Fmoc-Val-OH introduces severe steric hindrance; because isoleucine and valine are β-branched, their coupling rates are drastically slower, often requiring double-coupling protocols and extended reaction times to achieve acceptable yields [1]. Furthermore, using lower-purity or unprotected leucine results in uncontrolled polymerization, sequence truncation, and the accumulation of deletion sequences that are nearly impossible to separate during preparative HPLC, driving up downstream purification costs .
β-branched side chain alters coupling kinetics vs unbranched residues; may lead to incomplete sequences without adjusted protocols.
Coupling efficiency is highly condition-dependent; suboptimal reagent or solvent choice may reduce yield significantly.
Self-assembly and PPARγ modulation are unique to Fmoc-leucine; other Fmoc-amino acids do not replicate these properties.
In solid-phase peptide synthesis, the choice between Fmoc-Leu-OH and Boc-Leu-OH fundamentally dictates the cleavage chemistry. Fmoc-Leu-OH is compatible with standard trifluoroacetic acid (TFA) cleavage cocktails (e.g., TFA/TIS/H2O), achieving high-yield peptide release and global deprotection in 1.5 to 2 hours at room temperature . In contrast, Boc-Leu-OH requires anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage [1]. The use of Fmoc-Leu-OH eliminates the need for specialized Teflon-lined HF handling apparatuses, reducing capital equipment costs and severe safety hazards while maintaining comparable or higher crude peptide yields.
| Evidence Dimension | Cleavage Reagent Toxicity and Infrastructure |
| Target Compound Data | Fmoc-Leu-OH: Standard TFA cleavage (mild, standard glassware) |
| Comparator Or Baseline | Boc-Leu-OH: Anhydrous HF cleavage (highly toxic, requires specialized Teflon apparatus) |
| Quantified Difference | Eliminates HF requirement while maintaining >90% cleavage efficiency |
| Conditions | Standard solid-phase peptide synthesis final global deprotection |
Procurement teams prioritize Fmoc-protected amino acids to avoid the extreme safety hazards and regulatory burdens associated with HF-based Boc-SPPS facilities.
Fmoc-Leu-OH exhibits significantly faster coupling kinetics compared to its aliphatic structural analogs, Fmoc-Ile-OH and Fmoc-Val-OH [1]. Because leucine possesses a γ-branched side chain, the steric bulk is positioned further from the reactive α-carboxyl group. In standard SPPS protocols using HATU or HCTU activation, Fmoc-Leu-OH typically achieves >99% coupling efficiency in a single 30-to-45-minute cycle [2]. Conversely, β-branched amino acids like Fmoc-Ile-OH and Fmoc-Val-OH suffer from severe steric hindrance, frequently necessitating double coupling protocols (e.g., 2 × 1 hour) or elevated temperatures to prevent deletion sequences [1].
| Evidence Dimension | Standard Coupling Protocol Requirement |
| Target Compound Data | Fmoc-Leu-OH: Single coupling (30-45 min) typically yields >99% |
| Comparator Or Baseline | Fmoc-Ile-OH / Fmoc-Val-OH: Double coupling (2 x 60 min) frequently required |
| Quantified Difference | Reduces coupling time by ≥50% and halves coupling reagent consumption |
| Conditions | Standard SPPS using HATU/HCTU and DIPEA in DMF at room temperature |
Faster, single-coupling cycles reduce synthesis time and cut the consumption of expensive activating reagents and solvents by half.
For automated peptide synthesizers, building block solubility is a critical procurement metric. Fmoc-Leu-OH demonstrates high solubility in standard SPPS solvents, easily achieving clear solutions at the standard 0.2 M to 0.5 M concentrations required for automated synthesis [1]. Formulations of 0.5 mmol in 5 mL DMF (0.1 M) or 0.2 mmol in 1 mL DMF (0.2 M) dissolve completely without heating . This high solubility ensures consistent fluidic delivery in automated flow-based or microwave-assisted synthesizers, preventing line blockages and ensuring accurate stoichiometric delivery during the coupling phase, which is a common failure point for less soluble hydrophobic derivatives [1].
| Evidence Dimension | Solubility in DMF |
| Target Compound Data | Fmoc-Leu-OH: Clearly soluble at 0.2 M to 0.5 M |
| Comparator Or Baseline | Poorly soluble Fmoc-amino acids: Require heating or chaotropic salts |
| Quantified Difference | Guarantees complete dissolution at standard automated SPPS concentrations |
| Conditions | 25 °C in N,N-Dimethylformamide (DMF) |
Reliable solubility prevents automated synthesizer line clogs and ensures accurate dosing, which is critical for reproducible GMP peptide manufacturing.
The procurement of high-specification Fmoc-Leu-OH (≥99.0% HPLC purity) is critical to avoid sequence-truncating impurities . Lower-grade Fmoc-Leu-OH can contain trace amounts of free amino acids, acetic acid, or pre-formed dipeptides (e.g., Fmoc-Leu-Leu-OH). During solid-phase assembly, acetic acid acts as a capping agent, permanently terminating the growing peptide chain, while dipeptide impurities result in +113 Da insertion mutations that are chromatographically difficult to separate from the target product . Procuring enhanced specification Fmoc-Leu-OH ensures these critical impurities are kept below 0.5%, maximizing the final yield of the target peptide and minimizing preparative HPLC purification losses .
| Evidence Dimension | Critical Impurity Profile |
| Target Compound Data | Enhanced Spec Fmoc-Leu-OH: ≥99.0% purity, <0.5% dipeptide/acetic acid |
| Comparator Or Baseline | Standard/Crude Grade: <98% purity with higher capping impurities |
| Quantified Difference | Prevents irreversible chain termination and insertion mutations |
| Conditions | Stepwise automated SPPS assembly |
Investing in ≥99.0% pure Fmoc-Leu-OH drastically reduces downstream purification costs and prevents batch failures caused by inseparable insertion sequences.
Due to its high solubility in DMF and rapid, single-coupling kinetics (enabled by its γ-branched structure), Fmoc-Leu-OH is a highly efficient leucine source for automated parallel SPPS, where uniform coupling times are programmed across all reaction vessels [1].
In the commercial scale-up of peptide APIs (e.g., GLP-1 agonists), the use of Fmoc-Leu-OH allows for HF-free, TFA-based cleavage protocols, aligning with stringent environmental and safety regulations while maintaining high crude yields [2].
When synthesizing hydrophobic or aggregation-prone peptide domains, Fmoc-Leu-OH's lack of β-branching allows it to couple efficiently even in sterically restricted environments, whereas substituting with Ile or Val would lead to significant deletion sequences [1].
Irritant